molecular formula C12H18N2OS B5826959 1,1-Diethyl-3-(4-methoxyphenyl)thiourea

1,1-Diethyl-3-(4-methoxyphenyl)thiourea

Cat. No.: B5826959
M. Wt: 238.35 g/mol
InChI Key: WHEJWYIBDMGWMT-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(4-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C12H18N2OS. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This compound is characterized by the presence of a thiourea group (C=S) bonded to a 4-methoxyphenyl group and two ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethyl-3-(4-methoxyphenyl)thiourea can be synthesized through the reaction of 4-methoxyaniline with diethylamine and carbon disulfide. The reaction typically involves the following steps:

    Formation of the intermediate: 4-methoxyaniline reacts with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding dithiocarbamate intermediate.

    Reaction with diethylamine: The dithiocarbamate intermediate is then treated with diethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

1,1-Diethyl-3-(4-methoxyphenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its pharmacological properties, including antibacterial, antioxidant, and anticancer activities.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 1,1-diethyl-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby exerting its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

1,1-Diethyl-3-(4-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1,1-Dimethyl-3-(4-methoxyphenyl)thiourea: Similar structure but with methyl groups instead of ethyl groups, leading to differences in reactivity and biological activity.

    1,3-Bis(4-methoxyphenyl)thiourea: Contains two 4-methoxyphenyl groups, which may enhance its enzyme inhibitory properties.

    N-(3-Methoxyphenyl)thiourea: Lacks the diethyl groups, resulting in different solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,1-diethyl-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-4-14(5-2)12(16)13-10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEJWYIBDMGWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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